molecular formula C7H5Cl2NO B14008683 (E)-3,5-Dichlorobenzaldehyde oxime

(E)-3,5-Dichlorobenzaldehyde oxime

Cat. No.: B14008683
M. Wt: 190.02 g/mol
InChI Key: AVZFLLLFEIZFGB-WMZJFQQLSA-N
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Description

(E)-3,5-Dichlorobenzaldehyde oxime (CAS: 35106-46-8) is a halogenated oxime derivative synthesized from 3,5-dichlorobenzaldehyde. Its structure features a benzene ring substituted with chlorine atoms at the 3- and 5-positions, linked to an oxime group (–CH=N–OH) in the E-configuration. This compound is primarily used as an intermediate in organic synthesis, though commercial availability has been discontinued due to regulatory or industrial constraints .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

(NZ)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4-

InChI Key

AVZFLLLFEIZFGB-WMZJFQQLSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=N\O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3,5-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, allowing it to react with the aldehyde group.

Industrial Production Methods: Industrial production of (E)-3,5-Dichlorobenzaldehyde oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-3,5-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(E)-3,5-Dichlorobenzaldehyde oxime has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Oxime derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3,5-Dichlorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates.

Comparison with Similar Compounds

Positional Isomers: 2,6-Dichlorobenzaldehyde Oxime

The 2,6-dichlorobenzaldehyde oxime (CAS: 6575-00-4) serves as a positional isomer. Key differences include:

  • Crystal Structure : The 2,6-isomer exhibits two distinct molecular conformations in its asymmetric unit, with oxime groups twisted at 53.83° and 42.99° relative to the benzene ring. Intermolecular O–H···N hydrogen bonds form a R₂²(6) motif, enhancing lattice stability .
  • Reactivity : The steric hindrance from chlorine atoms in the 2- and 6-positions may reduce nucleophilic substitution rates compared to the 3,5-isomer.
Table 1: Structural and Physical Properties
Property (E)-3,5-Dichlorobenzaldehyde Oxime 2,6-Dichlorobenzaldehyde Oxime
CAS Number 35106-46-8 6575-00-4
Molecular Formula C₇H₅Cl₂NO C₇H₅Cl₂NO
Melting Point Not reported Not reported
Hydrogen Bonding Likely intramolecular Intermolecular R₂²(6) motif
Commercial Status Discontinued Available (research use)

Substituted Benzaldehyde Oximes with Varied Functional Groups

(a) Hydroxy-Substituted Oximes

Compounds such as (E)-3,5-dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime (compound 11 ) and (E)-2,4-dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (compound 8e ) demonstrate:

  • Synthesis Yields : 54–78% via hydroxylamine condensation, influenced by electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –Cl) substituents .
(b) Monochloro Derivatives
  • Reactivity : The single chlorine atom at the 3-position increases electrophilicity at the aldehyde group, facilitating nucleophilic additions compared to dihalogenated analogs .

Halogenated Oximes with Distinct Backbones

Phosgene Oxime (CX), a chemical warfare agent, shares the oxime functional group but differs radically in structure and toxicity:

  • Toxicity : CX causes severe dermal and pulmonary damage at 0.1 mg/m³ (AEGL-1), whereas (E)-3,5-dichlorobenzaldehyde oxime lacks reported acute toxicity data .
  • Applications : CX’s military use contrasts with the synthetic utility of dichlorobenzaldehyde oximes.

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